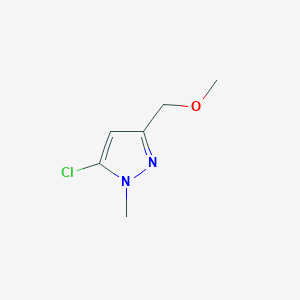![molecular formula C26H32N4O5 B13680326 (E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)
(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid is a complex organic compound that features a diazenyl group, a piperidine ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid typically involves multiple steps:
Formation of the Diazenyl Group: This step involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds to form the diazenyl group.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated aromatic compound.
Boc Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Coupling with Propanoic Acid: The final step involves the coupling of the diazenyl compound with propanoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]acetic Acid
- (E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]butanoic Acid
Uniqueness
(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl group allows for unique interactions with biological targets, while the Boc-protected piperidine ring provides stability and specificity in reactions.
Propiedades
Fórmula molecular |
C26H32N4O5 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
3-[4-[[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]phenyl]diazenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H32N4O5/c1-26(2,3)35-25(34)30-16-14-19(15-17-30)24(33)27-20-9-11-22(12-10-20)29-28-21-7-4-18(5-8-21)6-13-23(31)32/h4-5,7-12,19H,6,13-17H2,1-3H3,(H,27,33)(H,31,32) |
Clave InChI |
HWIMWEKEAIKNQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)








![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)


